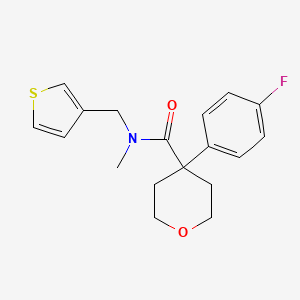![molecular formula C16H20ClNO B5366225 N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. This compound belongs to the family of indazole-based synthetic cannabinoids, which have been reported to have a wide range of pharmacological effects on the human body.
Wirkmechanismus
The exact mechanism of action of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is not fully understood. However, it is believed to act as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are responsible for the pleasurable effects of the drug.
Biochemical and Physiological Effects:
This compound has been reported to have a wide range of biochemical and physiological effects on the human body. It has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. It has also been reported to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has several advantages for use in lab experiments. It has a high potency and produces intense psychoactive effects, which makes it useful for studying the effects of cannabinoids on the human body. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride. One area of research could focus on the development of new synthetic cannabinoids that have reduced potential for abuse and addiction. Another area of research could focus on the development of new therapeutic agents that target the CB1 receptor, which could be used to treat a wide range of medical conditions, including chronic pain and inflammation.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. It has been widely studied for its pharmacological effects on the human body, and has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects. There are several future directions for the study of this compound, including the development of new synthetic cannabinoids and therapeutic agents that target the CB1 receptor.
Synthesemethoden
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is synthesized through a multistep process that involves the reaction of various reagents and solvents. The first step involves the synthesis of the indazole core, which is achieved through the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone. The resulting intermediate is then reacted with a substituted benzyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has been widely studied for its pharmacological effects on the human body. It has been reported to have a high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. Studies have shown that this compound produces potent analgesic effects, as well as anti-inflammatory and antiemetic effects.
Eigenschaften
IUPAC Name |
N-methyl-1-[4-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-3-5-15(6-4-13)12-18-16-9-7-14(8-10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSDTBSTVIQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,3aR*,7aR*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366142.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)


![2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5366169.png)

![3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5366187.png)
![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)

![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)
